Inhibidor de Tubulina 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

iHAP1 is an inhibitor of tubulin polymerization (IC50 = 0.87 µM) and an allosteric activator of a heterotrimeric protein phosphatase 2A (PP2A) complex containing the PP2A-B56ε regulatory B subunit. It inhibits proliferation of K562 chronic myeloid leukemia (CML) cells (IC50 = 0.84 µM), induces cell cycle arrest at the G2/M phase in KOPT-K1 T cell acute lymphoblastic leukemia (T-ALL) cells, and induces apoptosis in a variety of T-ALL cells (IC50s = 0.4-0.6 µM). iHAP1 reduces the frequency of human CD45+ leukemia cells in the bone marrow, spleen, and liver and increases survival in a KOPT-K1 mouse xenograft model when administered at doses of 2.5 and 80 mg/kg per day.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Los inhibidores de la tubulina han sido reconocidos como agentes anticancerígenos potenciales . Han mostrado citotoxicidad potente contra un amplio espectro de líneas celulares tumorales humanas . iHAP1, un tipo de inhibidor de la tubulina, ha mostrado actividad antitumoral potente contra xenotrasplantes KOPT-K1 en ratones y células T-ALL en un modelo de pez cebra transgénico .

Disrupción Vascular/Angiogénesis

Los inhibidores de la tubulina han exhibido la capacidad de inhibir la formación de nuevos vasos sanguíneos, así como de interrumpir los vasos sanguíneos existentes . Actúan como agentes de disrupción vascular (VDAs), induciendo la oclusión rápida de los vasos tumorales y la necrosis tumoral masiva .

Entrega de fármacos por nanopartículas

Investigaciones recientes han demostrado que la entrega de fármacos por nanopartículas de inhibidores de la tubulina puede introducir cambios positivos en la farmacocinética y farmacodinámica de los quimioterapéuticos . Esto incluye mejorar la solubilidad, aumentar la vida media al evitar la depuración renal de primer paso y aumentar considerablemente las concentraciones de fármacos en las células tumorales .

Desestabilización de microtúbulos

Los inhibidores de la tubulina actúan como agentes estabilizadores de microtúbulos (MSAs) o como agentes desestabilizadores de microtúbulos (MDAs) . Se ha descubierto que iHAP1 bloquea directamente el ensamblaje de los microtúbulos tanto in vitro como in vivo, actuando como un veneno para los microtúbulos .

Arresto del ciclo celular

Se ha observado que el tratamiento con iHAP1 hace que las células se detengan en la fase G2–M del ciclo celular . Esta interrupción del ciclo celular puede provocar la muerte de las células cancerosas.

Inducción de la apoptosis

Además de causar el arresto del ciclo celular, también se ha descubierto que el tratamiento con iHAP1 induce la apoptosis en las células cancerosas . Esta muerte celular programada es otro mecanismo a través del cual los inhibidores de la tubulina pueden ejercer sus efectos anticancerígenos.

Mecanismo De Acción

Target of Action

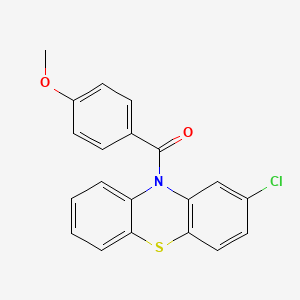

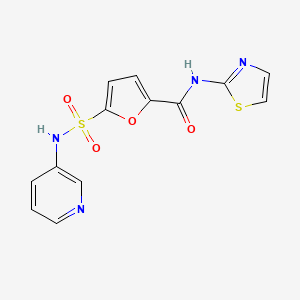

The primary target of Tubulin Inhibitor 6, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone or iHAP1, is the protein tubulin . Tubulin is a globular protein that polymerizes into structures called microtubules, which are vital for many cellular processes, including cell division, cell motility, and intracellular trafficking .

Mode of Action

Tubulin Inhibitor 6 interacts with its target by binding to a novel tubulin site, disrupting microtubule networks in cells . This compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit, and by sequestering tubulin dimers into assembly incompetent oligomers . This unique mechanism of action results in the arrest of cells in the G2/M phase of the cell cycle and induces cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tubulin Inhibitor 6 is the microtubule dynamics during cell division . By interfering with this pathway, the compound arrests cells in mitosis and often promotes senescence or apoptotic cell death . This is the primary strategy of chemotherapies .

Pharmacokinetics

Similar tubulin inhibitors have been reported to bind to tubulin rapidly, and this binding is reversible and independent of temperature

Result of Action

The result of Tubulin Inhibitor 6’s action at the molecular level is the destabilization of microtubules and the sequestration of tubulin dimers into assembly incompetent oligomers . At the cellular level, this leads to the arrest of cells in the G2/M phase of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth, making Tubulin Inhibitor 6 a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of Tubulin Inhibitor 6 can be influenced by various environmental factors. For instance, the temperature can affect the binding of the compound to tubulin . Additionally, the cellular environment, particularly the presence of other proteins and cellular components, can influence the compound’s ability to disrupt microtubule networks

Análisis Bioquímico

Biochemical Properties

Tubulin Inhibitor 6 interacts with tubulin, a protein that forms microtubules, which are essential for cell division and intracellular transport . The compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit . This interaction disrupts the assembly and disassembly of tubulin into microtubule polymers, thereby interrupting cell division .

Cellular Effects

Tubulin Inhibitor 6 has profound effects on various types of cells and cellular processes. By inhibiting tubulin assembly and suppressing microtubule formation, it effectively blocks cell cycle progression and results in apoptosis . This makes Tubulin Inhibitor 6 a potential therapeutic agent for diseases characterized by uncontrolled cell division, such as cancer .

Molecular Mechanism

The molecular mechanism of Tubulin Inhibitor 6 involves its interaction with the protein tubulin. It acts as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit . This prevents tubulin from arranging itself in the form of microtubule filaments, leaving the protein in a structure that doesn’t fit into microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tubulin Inhibitor 6 can change over time. For instance, the compound’s ability to inhibit tubulin polymerization can lead to a gradual decrease in cell viability

Dosage Effects in Animal Models

The effects of Tubulin Inhibitor 6 can vary with different dosages in animal models. For instance, in a study of triple-negative breast cancer, the compound significantly inhibited primary tumor growth and the number of lung metastases, with no obvious signs of toxicity

Metabolic Pathways

Tubulin Inhibitor 6 is involved in metabolic pathways related to tubulin dynamics. HDAC6, a cytoplasmic class II histone deacetylase, is known to regulate tubulin acetylation, a post-translational modification that enhances the binding of the motor protein kinesin-1 to tubulin, promoting transport of cargoes along microtubules . This suggests that Tubulin Inhibitor 6 may influence metabolic flux or metabolite levels through its interaction with tubulin and HDAC6 .

Transport and Distribution

Tubulin Inhibitor 6 is likely transported and distributed within cells and tissues via its interaction with tubulin. As tubulin forms the microtubules that serve as tracks for intracellular transport, compounds that interact with tubulin, like Tubulin Inhibitor 6, could potentially be transported along these tracks .

Subcellular Localization

The subcellular localization of Tubulin Inhibitor 6 is likely to be closely associated with the microtubule network due to its interaction with tubulin. Given that microtubules are found throughout the cell and play a crucial role in organizing the cell’s structure, Tubulin Inhibitor 6 is likely to be found in various subcellular compartments where microtubules are present .

Propiedades

IUPAC Name |

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWHYHPUEDNIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105925-39-1 |

Source

|

| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2528148.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)